

4-Isothiocyanatophenyl-D-glucoside: Technical Guide to Affinity Labeling

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Compound of Interest

Compound Name: 4-Isothiocyanatophenyl α -D-Glucopyranoside

CAS No.: 20581-45-7

Cat. No.: B1139832

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CAS Number: 20581-41-3 (Specifically: 4-Isothiocyanatophenyl

-D-glucopyranoside) Common Name: Phenylisothiocyanate Glucoside (PITC-Glc) Class: Irreversible Affinity Probe / Active-Site Directed Inhibitor

Executive Summary

4-Isothiocyanatophenyl-D-glucoside is a bifunctional chemical probe designed for the structural mapping and irreversible inhibition of glucose-binding proteins. It combines a glycone specificity moiety (D-glucose) with a reactive electrophile (isothiocyanate).

This guide addresses the technical application of CAS 20581-41-3. Note on Stereochemistry: While the user-specified name refers to the alpha anomer, CAS 20581-41-3 is definitively assigned to the beta anomer (

-D-glucopyranoside). This guide focuses on the chemistry and application of the class, with specific physical data for the CAS-linked

-isomer, while explicitly distinguishing the

-isomer's parallel utility in targeting

-glucosidases.

Chemical Architecture & Reactivity[1]

Structural Logic

The molecule consists of three functional domains:

- Selectivity Head (Glucosyl Moiety): Directs the molecule to the active site of glucosidases or glucose transporters (GLUTs).
 - -anomer (CAS 20581-41-3): Targets
 - glucosidases (e.g., *Alcaligenes faecalis*, lysosomal glucocerebrosidase).
 - -anomer: Targets
 - glucosidases (e.g., Yeast
 - glucosidase, intestinal maltase).
- Spacer (Phenyl Ring): Provides a rigid scaffold that positions the reactive group at a fixed distance (10-12 Å) from the anomeric carbon, probing the "aglycone binding sub-sites" of the enzyme.
- Warhead (Isothiocyanate, -N=C=S): An electrophile that reacts exclusively with nucleophiles (primary amines of Lysine or thiols of Cysteine) properly positioned within the enzyme's active site.

Mechanism of Action: Affinity Labeling

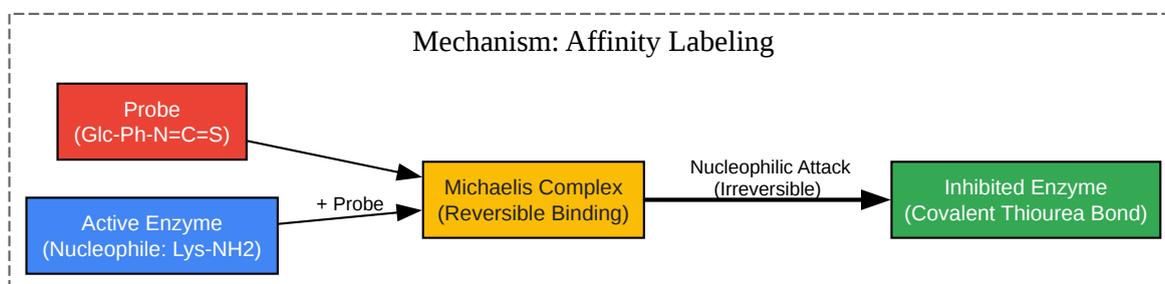
Unlike non-specific alkylating agents, this compound functions via Active-Site Directed Irreversible Inhibition.

- Recognition: The enzyme binds the glucoside moiety (reversible).
- Proximity Effect: The local concentration of the -N=C=S group increases dramatically near the active site residues.
- Covalent Capture: The isothiocyanate carbon is attacked by a nucleophile (e.g., Lysine

-NH

), forming a stable thiourea linkage.

Visualization: Reaction Pathway



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Caption: Kinetic pathway of affinity labeling. The reversible binding step (Michaelis Complex) drives the specificity of the irreversible covalent modification.

Synthesis & Purification

Note: The synthesis of the isothiocyanate derivative is typically achieved from the corresponding amine.[1]

Synthetic Route

Precursor: p-Nitrophenyl-D-glucopyranoside (Commercial starting material).

Step	Reagent/Conditions	Transformation
1. Reduction	H	Nitro (-NO)
	, Pd/C (10%), MeOH	Amine (-NH)
2. Activation	Thiophosgene (CSCI	Amine (-NH)
), CaCO , Acetone/Water	Isothiocyanate (-N=C=S)

Detailed Protocol (Thiophosgenation)

Safety Alert: Thiophosgene is highly toxic. Perform in a well-ventilated fume hood.

- **Dissolution:** Dissolve 1.0 eq of p-aminophenyl-D-glucopyranoside in a mixture of acetone and water (1:1 v/v).
- **Buffering:** Add solid CaCO (2.0 eq) to neutralize HCl generated during the reaction.
- **Addition:** Cool to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 minutes.
- **Reaction:** Stir vigorously at 0°C for 2 hours. Monitor by TLC (disappearance of amine, appearance of faster-moving UV-active spot).
- **Workup:** Filter off inorganic salts. Concentrate the filtrate under reduced pressure (do not exceed 40°C).
- **Purification:** Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: EtOAc/MeOH).

Applications in Proteomics & Drug Discovery

Mapping Catalytic Sites

Researchers use CAS 20581-41-3 to identify critical amino acid residues involved in substrate recognition.

- Method: Incubate enzyme with probe

Proteolytic Digestion

LC-MS/MS.

- Result: A mass shift of +313 Da (molecular weight of the probe) on a specific peptide fragment identifies the labeled Lysine or Cysteine.

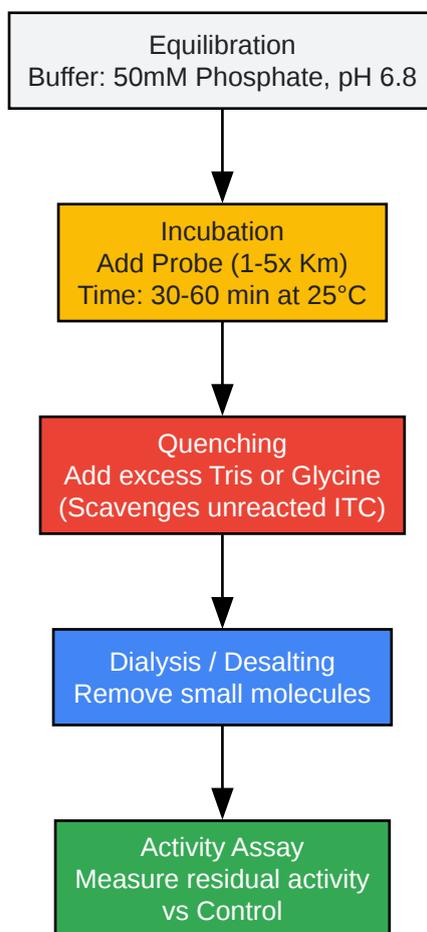
Quantitative Data: Inhibition Kinetics

The inhibition follows pseudo-first-order kinetics (

) which saturates with increasing probe concentration, characteristic of affinity labeling.

Parameter	Symbol	Interpretation	Typical Value Range
Dissociation Constant		Affinity of the probe for the active site	0.1 – 10 mM
Inactivation Rate		Max rate of covalent bond formation	0.01 – 0.5 min
Specificity Constant		Efficiency of the label	10 – 1000 M min

Experimental Workflow: Enzyme Labeling



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Caption: Standard workflow for irreversible inhibition assays using isothiocyanate glycosides.

Handling, Stability & Safety

Stability Profile

Isothiocyanates are susceptible to hydrolysis, converting back to the amine or forming thiocarbamates in the presence of alcohols.

- Hydrolysis Risk: Moderate. Stable in aqueous buffer at neutral pH for hours; hydrolyzes rapidly at pH > 9.
- Storage: Lyophilized powder at -20°C. Protect from moisture.

Safety (E-E-A-T)

- Sensitizer: Isothiocyanates are potent skin and respiratory sensitizers (similar to mustard oils).
- PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
- Disposal: Quench with 1M NaOH or excess amine (e.g., ethanolamine) before disposal.

References

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